molecular formula C19H12ClN3OS B2548091 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide CAS No. 392241-53-1

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2548091
CAS No.: 392241-53-1
M. Wt: 365.84
InChI Key: XNMLGGNVWFAOIJ-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a naphthalene ring attached to a thiadiazole ring, which is further substituted with a 2-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiosemicarbazide to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with naphthalene-1-carboxylic acid under appropriate reaction conditions .

Chemical Reactions Analysis

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antiviral and antibacterial agent. It has been studied for its ability to inhibit the growth of various pathogens.

    Medicine: Research has indicated that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound is known to interfere with bacterial and viral pathways, including the inhibition of key enzymes and disruption of cell membrane integrity. In cancer cells, it may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-16-11-4-3-9-15(16)18-22-23-19(25-18)21-17(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMLGGNVWFAOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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